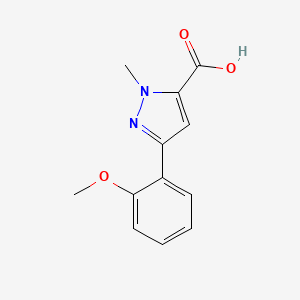
3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methoxyphenyl)propionic acid” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It’s also known by other names such as o-Methoxyhydrocinnamic acid, 2-Methoxyhydrocinnamic acid, and Benzenepropanoic acid, 2-methoxy .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)propionic acid” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyphenyl)propionic acid” include a molecular weight of 180.2005 . More detailed properties could not be found.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study on a closely related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights its potential in nonlinear optical applications due to the small energy gap between its frontier molecular orbitals. This property is crucial for materials used in optical switches, modulators, and other photonics applications (Ö. Tamer et al., 2015).
Molecular Conformation and Crystal Structure
The synthesis and structural analysis of compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid have provided insights into the regiospecificity of these molecules and their crystal packing, which is crucial for understanding their chemical reactivity and potential applications in materials science (Isuru R. Kumarasinghe et al., 2009).
Cytotoxicity and Bioactivity
Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in developing new anticancer agents (Ashraf S. Hassan et al., 2014).
Hydrogen Bonding and Framework Structures
The study of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and related derivatives has contributed to understanding hydrogen bonding and framework structures in solid-state chemistry, which is important for the design of molecular materials with specific properties (Asma et al., 2018).
Electrochemical Studies
Polarographic studies on derivatives like 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole in various solvent mixtures have provided valuable information on their reduction mechanisms and acid-base equilibria, which is essential for understanding their behavior in electrochemical applications (C. K. Seth et al., 1981).
Safety and Hazards
The safety data sheet for “3-(2-Methoxyphenyl)propionic acid” suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It’s also recommended to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
5-(2-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10(12(15)16)7-9(13-14)8-5-3-4-6-11(8)17-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRJMGRQVWMWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2663583.png)
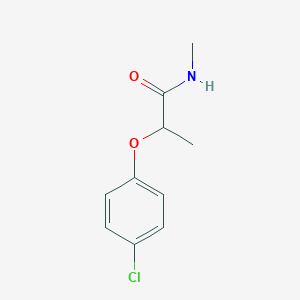
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)

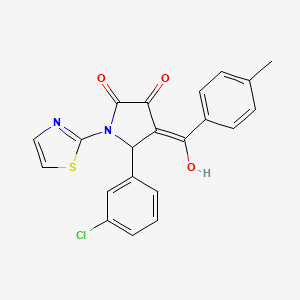

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2663594.png)
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)
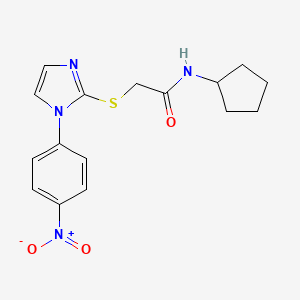
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
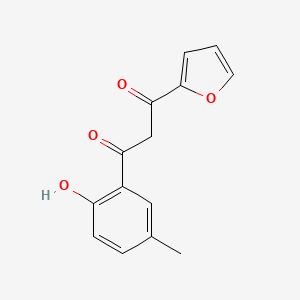
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2663600.png)
